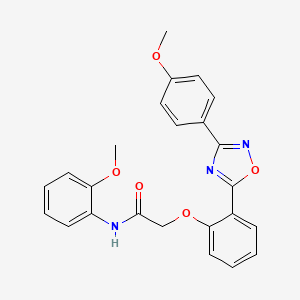
2-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide, commonly known as ETOB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETOB belongs to the class of benzamide derivatives, which have shown promising results in the treatment of various diseases.
作用機序
The mechanism of action of ETOB is not fully understood, but it is believed to act through multiple pathways. ETOB has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. ETOB also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
ETOB has been shown to have various biochemical and physiological effects. In cancer research, ETOB has been found to inhibit the expression of angiogenic factors and induce cell cycle arrest. In neurodegenerative disorders, ETOB has been shown to increase the expression of neurotrophic factors and reduce oxidative stress. Inflammation research has shown that ETOB can reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.
実験室実験の利点と制限
ETOB has several advantages for lab experiments, including its stability and ease of synthesis. ETOB is also relatively non-toxic and has low side effects. However, ETOB has certain limitations, including its poor solubility in water and limited bioavailability.
将来の方向性
There are several future directions for ETOB research, including the development of more efficient synthesis methods and the identification of novel therapeutic applications. ETOB has shown promising results in preclinical studies, and further research is needed to investigate its potential in clinical trials. Additionally, the mechanism of action of ETOB needs to be further elucidated to identify potential drug targets and improve its therapeutic efficacy.
合成法
The synthesis of ETOB involves a multi-step process that includes the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with 2-aminoethanol, followed by the reaction of the resulting intermediate with 2-chloro-N-(2-ethoxyphenyl)acetamide. The final product, ETOB, is obtained after purification and characterization.
科学的研究の応用
ETOB has been extensively studied for its therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, ETOB has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neurodegenerative disorders, ETOB has been found to have neuroprotective effects and improve cognitive function. Inflammation research has shown that ETOB can reduce inflammation and oxidative stress.
特性
IUPAC Name |
2-ethoxy-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-4-25-17-11-6-5-10-16(17)19(24)21-14(3)20-22-18(23-26-20)15-9-7-8-13(2)12-15/h5-12,14H,4H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPYMTDEBZNNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC(C)C2=NC(=NO2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

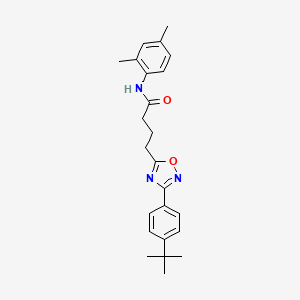
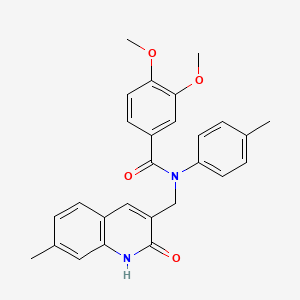

![N-(3-methoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705046.png)
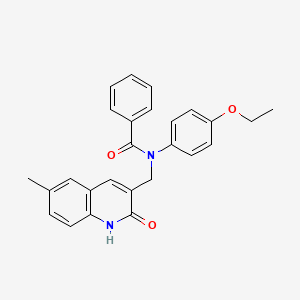
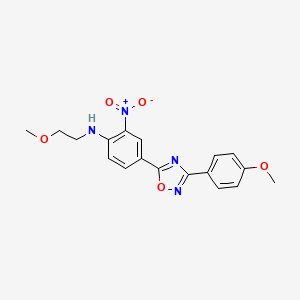
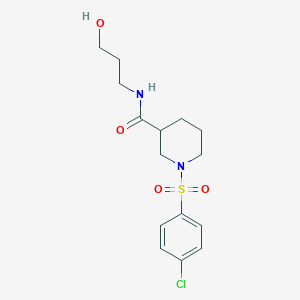
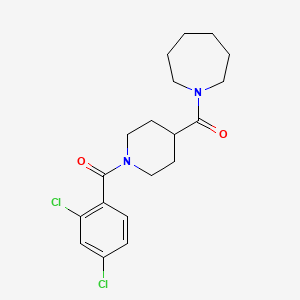
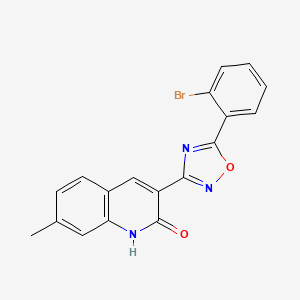
![3-(2-chlorophenyl)-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705079.png)
![N-benzyl-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B7705088.png)
![N,4-dimethyl-N-({N'-[(Z)-[4-(propan-2-yl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B7705098.png)

